

ENMD-1068 Hydrochloride in Collagen-Induced Arthritis Models: A Technical Guide

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Compound of Interest

Compound Name: ENMD-1068 hydrochloride

Cat. No.: B10824553

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of **ENMD-1068 hydrochloride**, a selective antagonist of Protease-Activated Receptor-2 (PAR2), in the context of collagen-induced arthritis (CIA), a widely used animal model for rheumatoid arthritis. This document details the mechanism of action, experimental protocols, and efficacy data for ENMD-1068, offering a comprehensive resource for researchers in rheumatology and inflammation.

Introduction to ENMD-1068 and its Target: PAR2

ENMD-1068 is a novel small molecule that acts as a selective antagonist of Protease-Activated Receptor-2 (PAR2). Although it is considered a low-potency antagonist, it has demonstrated therapeutic efficacy in a murine model of collagen-induced arthritis.[1] PAR2 is a G-protein-coupled receptor that is activated by the cleavage of its N-terminus by serine proteases, such as trypsin and tryptase. This cleavage unmask a tethered ligand that binds to and activates the receptor, initiating downstream signaling cascades.

In the context of arthritis, PAR2 is upregulated in the synovium and plays a significant role in joint inflammation.[2] Its activation contributes to synovitis, the release of pro-inflammatory

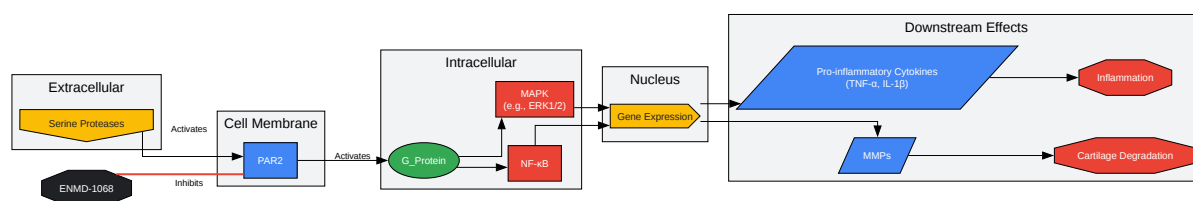
cytokines, and the production of matrix metalloproteinases (MMPs), which are involved in cartilage degradation.[3] Therefore, antagonizing PAR2 presents a promising therapeutic strategy for inflammatory joint diseases like rheumatoid arthritis.

Mechanism of Action of ENMD-1068 in Arthritis

ENMD-1068 exerts its anti-arthritic effects by selectively blocking the activation of PAR2. This inhibition disrupts the downstream signaling pathways that contribute to inflammation and joint destruction.

PAR2 Signaling Pathway in Arthritis

The activation of PAR2 in synovial cells, immune cells, and chondrocytes triggers multiple intracellular signaling cascades, including the activation of MAP kinases (e.g., ERK1/2) and the transcription factor NF- κ B. These pathways lead to the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF- α), interleukin-1 beta (IL-1 β), and matrix metalloproteinases (MMPs). By blocking PAR2, ENMD-1068 is hypothesized to attenuate the production of these key inflammatory and degradative molecules.



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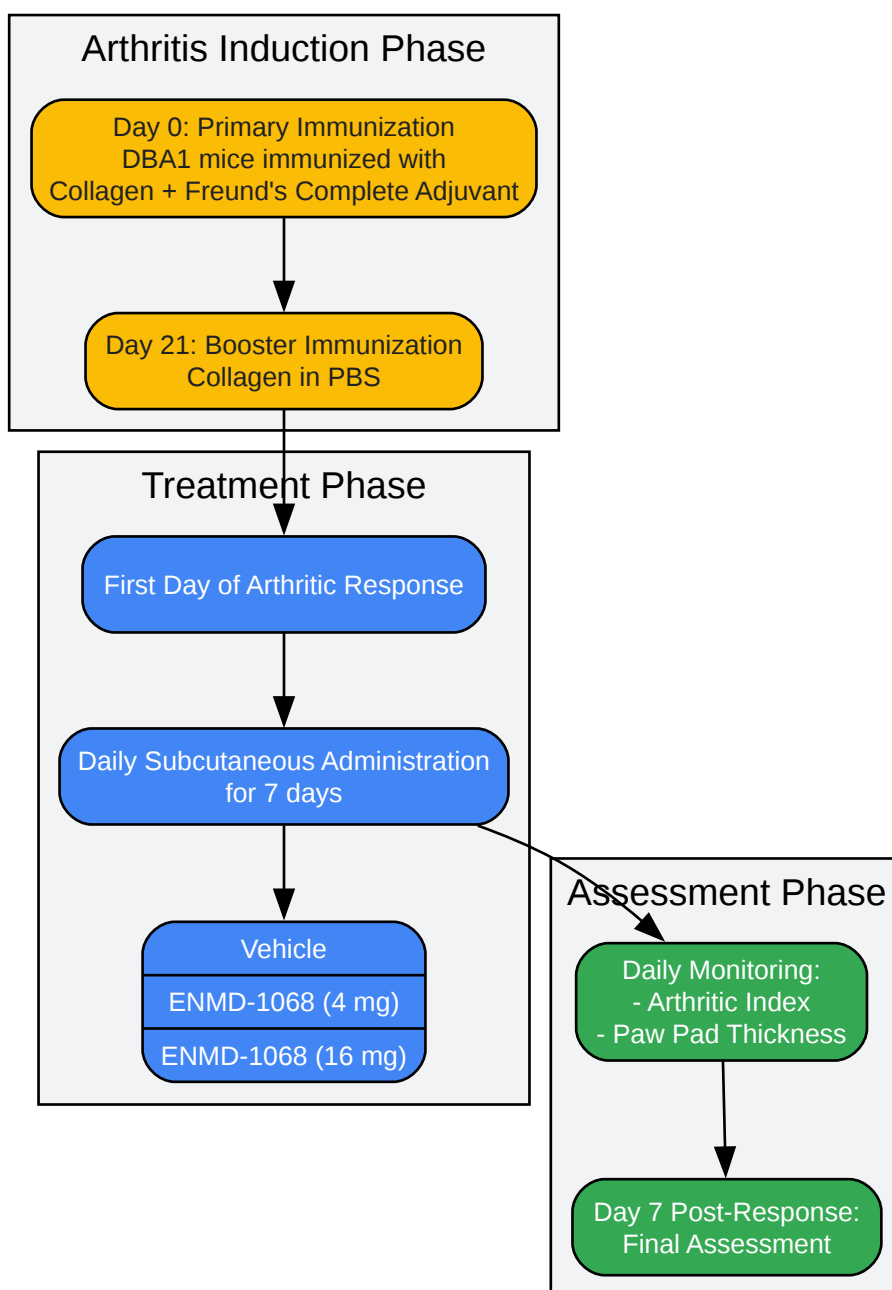
Figure 1: Simplified PAR2 Signaling Pathway in Arthritis and the Point of Intervention for ENMD-1068.

Preclinical Efficacy in Collagen-Induced Arthritis (CIA) Model

The efficacy of ENMD-1068 has been evaluated in the CIA mouse model, which is considered a gold standard for preclinical testing of rheumatoid arthritis therapeutics due to its pathological and immunological similarities to the human disease.^[4]

Experimental Design

A standardized protocol for inducing and treating CIA in DBA1 mice was followed.



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